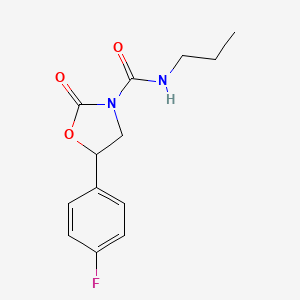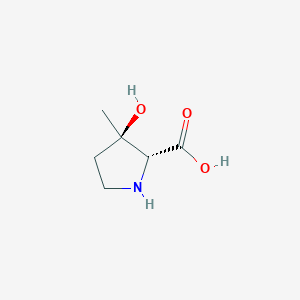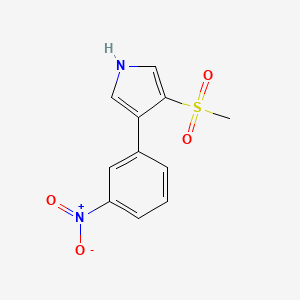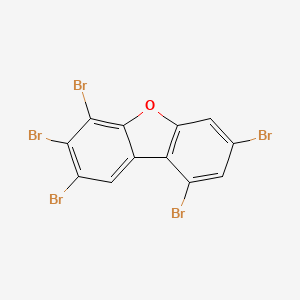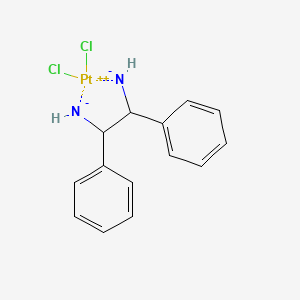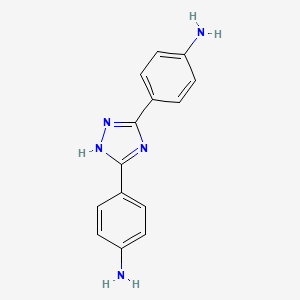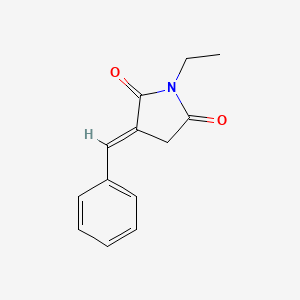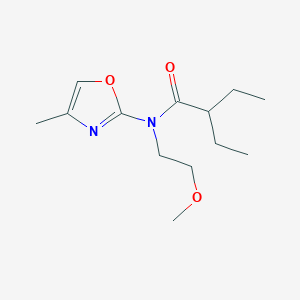
2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound’s structure also includes an ethyl group, a methoxyethyl group, and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the oxazole ring with 2-methoxyethyl halides under basic conditions.
Formation of the Butanamide Backbone: The final step involves the amidation reaction, where the oxazole derivative is reacted with butanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various alkyl or aryl derivatives of the original compound.
科学研究应用
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The butanamide backbone provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-ethyl-N-(2-hydroxyethyl)-N-(4-methyloxazol-2-yl)butanamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-ethyl-N-(2-methoxyethyl)-N-(4-ethyloxazol-2-yl)butanamide: Similar structure but with an ethyl group on the oxazole ring instead of a methyl group.
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)pentanamide: Similar structure but with a pentanamide backbone instead of a butanamide backbone.
Uniqueness
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility, while the oxazole ring provides a versatile platform for further chemical modifications. This combination makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
57068-10-7 |
|---|---|
分子式 |
C13H22N2O3 |
分子量 |
254.33 g/mol |
IUPAC 名称 |
2-ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O3/c1-5-11(6-2)12(16)15(7-8-17-4)13-14-10(3)9-18-13/h9,11H,5-8H2,1-4H3 |
InChI 键 |
SOAZJBLSEVXTCZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(=O)N(CCOC)C1=NC(=CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


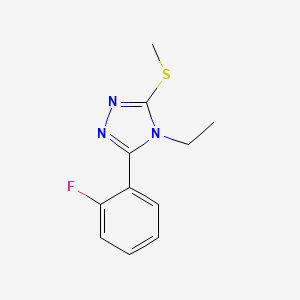
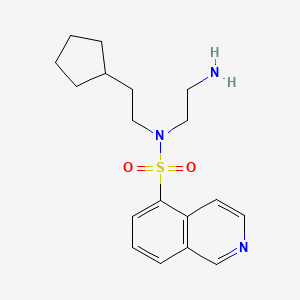

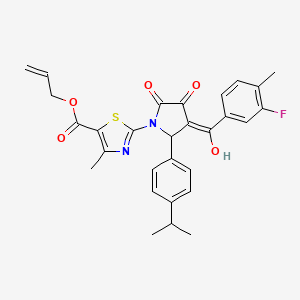
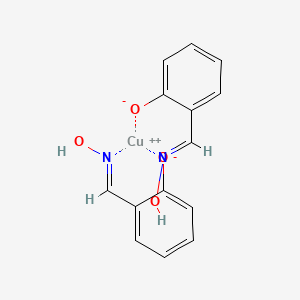
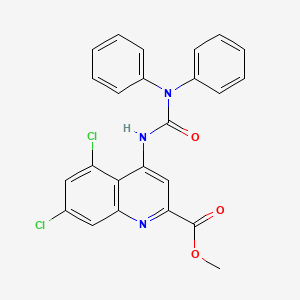
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
